5-Bromo-2-fluoro-1-methylbenzimidazole
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Overview
Description
5-Bromo-2-fluoro-1-methylbenzimidazole is a heterocyclic aromatic compound that features a benzimidazole core substituted with bromine, fluorine, and a methyl group. Benzimidazole derivatives are known for their diverse biological activities and are used in various pharmaceutical applications . The unique substitution pattern in this compound makes it an interesting subject for chemical and pharmacological studies.
Mechanism of Action
Target of Action
For instance, they have been reported as corrosion inhibitors for steels and pure metals . They are also used in the synthesis of a family of promising SGLT2 inhibitors .
Mode of Action
For instance, in the context of corrosion inhibition, benzimidazoles act as mixed type inhibitors, exhibiting a stronger inhibitive effect on the cathodic reaction than on the anodic one . In the context of pharmaceutical applications, benzimidazoles are key components in the synthesis of SGLT2 inhibitors .
Biochemical Pathways
For instance, they are involved in the synthesis of SGLT2 inhibitors, which play a crucial role in glucose homeostasis .
Result of Action
For instance, they can inhibit corrosion by forming a protective film on the metal surface . In the context of pharmaceutical applications, they are involved in the synthesis of SGLT2 inhibitors, which can help in the management of diabetes .
Biochemical Analysis
Biochemical Properties
Benzimidazoles are known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Benzimidazoles have been reported to have significant effects on various types of cells and cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Benzimidazoles are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Benzimidazoles are known to have long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
Benzimidazoles are known to have threshold effects observed in these studies, as well as toxic or adverse effects at high doses .
Metabolic Pathways
Benzimidazoles are known to interact with various enzymes or cofactors .
Transport and Distribution
Benzimidazoles are known to interact with various transporters or binding proteins .
Subcellular Localization
Benzimidazoles are known to be directed to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-fluoro-1-methylbenzimidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-bromo-2-fluoroaniline with methyl isocyanate, followed by cyclization to form the benzimidazole ring . The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve scalable processes such as continuous flow synthesis, which allows for the efficient and consistent production of the compound. The use of automated reactors and precise control of reaction parameters ensures high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-fluoro-1-methylbenzimidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated or arylated derivatives of this compound .
Scientific Research Applications
5-Bromo-2-fluoro-1-methylbenzimidazole has significant applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Comparison with Similar Compounds
- 5-Bromo-2-chloro-1-methylbenzimidazole
- 5-Bromo-2-iodo-1-methylbenzimidazole
- 5-Bromo-2-methyl-1-methylbenzimidazole
Comparison: 5-Bromo-2-fluoro-1-methylbenzimidazole is unique due to the presence of both bromine and fluorine atoms, which can influence its reactivity and biological activity. Compared to its analogs, the fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable candidate for drug development .
Properties
IUPAC Name |
5-bromo-2-fluoro-1-methylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFN2/c1-12-7-3-2-5(9)4-6(7)11-8(12)10/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADCPDDWBKHVZCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Br)N=C1F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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